ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate
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Overview
Description
Ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine group linked to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 3,4-dimethylphenylhydrazine. The reaction is carried out in an alkaline medium, often using sodium hydroxide as the base. The reaction conditions are controlled to ensure the formation of the desired hydrazone product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-[(4-chlorophenyl)hydrazono]-3-oxo-3-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinolin-2-y): This compound shares a similar hydrazone structure but with different substituents.
Ethyl (2E,4E)- and (2E,4Z)-5-chloropenta-2,4-dienoates: These compounds have similar ester functionalities but differ in their overall structure and reactivity.
Uniqueness
Ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate, with the CAS number 96722-63-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H15ClN2O2
- Molecular Weight : 254.71 g/mol
- Chemical Structure : The compound features a chloro group and a hydrazinylidene moiety attached to an acetate functional group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions and signaling pathways.
- Protein-Ligand Interactions : The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to structural changes that affect protein function.
- Metabolic Transformations : The compound may undergo metabolic transformations that result in active metabolites contributing to its biological effects.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures possess anticancer properties. For instance, derivatives of hydrazones have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and others .
- The presence of the 3,4-dimethylphenyl group is crucial for enhancing the cytotoxicity and selectivity towards cancer cells .
-
Anti-inflammatory Effects :
- Preliminary investigations suggest that the compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators.
- Antibacterial Activity :
Research Findings and Case Studies
A variety of studies have been conducted to assess the biological activity of this compound and its analogs:
Properties
Molecular Formula |
C12H15ClN2O2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-6-5-8(2)9(3)7-10/h5-7,14H,4H2,1-3H3/b15-11+ |
InChI Key |
TXOQUMHFRHDEHK-RVDMUPIBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=C(C=C1)C)C)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)C)C)Cl |
Origin of Product |
United States |
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